molecular formula C12H7F3O2S B6395785 3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid CAS No. 1261937-91-0

3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid

Cat. No.: B6395785
CAS No.: 1261937-91-0
M. Wt: 272.24 g/mol
InChI Key: HMFPCPQSJXNNDG-UHFFFAOYSA-N
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Description

3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring a thiophene ring substituted at the 3-position of the benzene ring and a trifluoromethyl (-CF₃) group at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)9-5-7(10-2-1-3-18-10)4-8(6-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPCPQSJXNNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688549
Record name 3-(Thiophen-2-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-91-0
Record name 3-(Thiophen-2-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid typically involves the formation of the thiophene ring followed by its attachment to the benzoic acid moiety. Common synthetic routes include:

Chemical Reactions Analysis

3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-YL)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-Fluoro-5-Thiophen-2-YL-Benzoic Acid (CAS 1261937-31-8)
  • Structure : Features a fluorine atom at the 3-position and a thiophen-2-yl group at the 5-position of the benzoic acid ring.
  • Comparison: The trifluoromethyl group in the target compound is more electron-withdrawing than fluorine, lowering the pKa of the carboxylic acid (increased acidity) and enhancing lipophilicity.
(b) 4-(Thiophen-3-YL)-Benzoic Acid (CAS 29886-64-4)
  • Structure : Thiophen-3-yl group at the 4-position of the benzoic acid ring.
  • Comparison :
    • Substitution at the 4-position (vs. 3-position in the target compound) alters the spatial orientation of the thiophene ring, which may influence π-π stacking interactions in crystal structures or protein binding pockets.
    • The absence of a trifluoromethyl group reduces metabolic stability but may improve aqueous solubility .

Functional Group Variations

(a) 5-(3-(Trifluoromethyl)Phenyl)Thiophene-2-Carboxylic Acid (CAS 893733-18-1)
  • Structure : Trifluoromethyl group on a phenyl ring attached to thiophene-2-carboxylic acid.
  • Comparison :
    • The target compound’s trifluoromethyl group is directly on the benzoic acid ring, while this analog places it on a phenyl-thiophene hybrid. This difference alters electronic delocalization and may reduce the carboxylic acid’s acidity due to increased distance from the electron-withdrawing -CF₃ group.
    • Biological activity could diverge significantly; for example, the benzoic acid moiety in the target compound may enhance binding to enzymes like cyclooxygenase (COX) compared to thiophene-carboxylic acid derivatives .
(b) 5-[3-Hydroxy-5-(Trifluoromethoxy)Phenyl]Thiophene-2-Carbaldehyde (CAS 1261920-14-2)
  • Structure : Combines trifluoromethoxy (-OCF₃) and hydroxyl (-OH) groups on a phenyl-thiophene system.
  • Comparison :
    • The -OCF₃ group is less electron-withdrawing than -CF₃, which may reduce the compound’s acidity compared to the target molecule.
    • The aldehyde functional group introduces reactivity distinct from the carboxylic acid, limiting direct pharmacological comparisons .

Research Implications and Gaps

  • Synthetic Challenges : The trifluoromethyl group’s introduction requires specialized reagents (e.g., Umemoto’s reagent), complicating synthesis compared to fluorine or hydroxyl analogs .
  • Computational Modeling : Density-functional theory (DFT) studies () could predict the target compound’s electronic properties, guiding drug design or material science applications .

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